
2-Phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbutan-1-amine, also known as α-ethylphenethylamine or Butanphenamine , is a stimulant drug of the phenethylamine class . It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .
Synthesis Analysis
The synthesis of 2-Phenylbutan-1-amine involves the oxidation of organic halides with N-methylmorpholine N-oxide (NMO), followed by direct reductive amination with amines using sodium borohydride and montmorillonite K-10 catalyst as the reducing system .Molecular Structure Analysis
The empirical formula of 2-Phenylbutan-1-amine is C10H15N . The molecular weight is 149.23 . The SMILES string is CCC(CN)c1ccccc1 .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
2-Phenylbutan-1-amine serves as an intermediate in the synthesis of various biologically active molecules. It's used in the preparation of substituted triazoles, aminothiazoles, and a quinoline derivative, which is a neurokinin3 antagonist. This compound, in its chiral form, is also useful as a resolving agent. Innovative synthetic routes to produce 1-amino-1-phenylbutane, a close derivative, from n-butylbenzene have been developed, highlighting its industrial relevance (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Kinetic Resolution and Enantioselectivity
The compound has been studied in the context of kinetic resolution. For example, (±)-1-phenylbutan-1-ol was resolved through CALB-catalyzed aminolysis using 1-phenylethanamine, with significant variations in enantiomeric ratio values depending on the amine employed. This underlines the compound's role in achieving high enantioselectivity in chemical reactions (García-Urdiales, Rebolledo, & Gotor, 2001).
Catalytic Resolution
In another study, Candida antarctica lipase B (CAL-B) was used for the enantioselective acetylation of racemic amines, including 4-phenylbutan-2-amine, a derivative of 2-Phenylbutan-1-amine. This process achieved high yields and enantiomeric excesses, demonstrating its potential in pharmaceutical applications (González‐Sabín, Gotor, & Rebolledo, 2002).
Chemical and Physical Characterization
The chemical and physical characterization of derivatives of 2-Phenylbutan-1-amine has also been a subject of research. For instance, the preparation, characterization, and crystal structure analysis of imino Schiff bases derived from reactions involving related compounds were conducted, contributing to a deeper understanding of these chemicals' properties (Jeseentharani, Selvakumar, Dayalan, Varghese, & Nagaraja, 2010).
Applications in Biochemistry and Medicinal Chemistry
The compound has seen applications in biochemistry and medicinal chemistry, such as in the asymmetric synthesis of chiral halogenated amines using amine transaminases. This showcases its utility in producing compounds with potential pharmaceutical applications (Dawood, de Souza, & Bornscheuer, 2018).
Synthesis of Anticonvulsant Agents
N-(Substituted benzothiazol-2-yl)amide derivatives were synthesized from related compounds and evaluated for their anticonvulsant and neuroprotective effects. This highlights the role of 2-Phenylbutan-1-amine derivatives in the development of new therapeutic agents (Hassan, Khan, & Amir, 2012).
Mécanisme D'action
Target of Action
2-Phenylbutan-1-amine is a type of phenylbutylamine, a class of organic compounds that contain a phenylbutylamine moiety Similar compounds have been shown to interact with enzymes such as trypsin-1 .
Mode of Action
Phenylbutylamines may interact with their targets through various mechanisms, potentially influencing the activity of the target enzymes
Biochemical Pathways
Related compounds, such as polyamines, are known to be involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These mechanisms regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .
Pharmacokinetics
The molecular weight of 2-phenylbutan-1-amine is 14923 , which may influence its absorption and distribution
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylbutan-1-amine. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWALTDUYKDGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

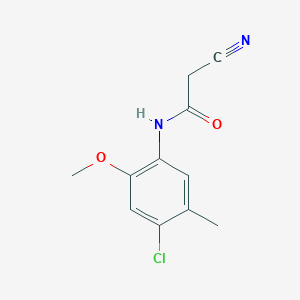
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

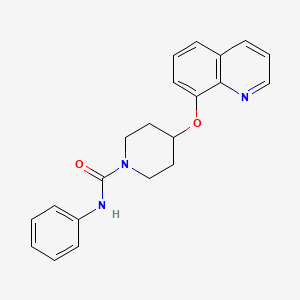

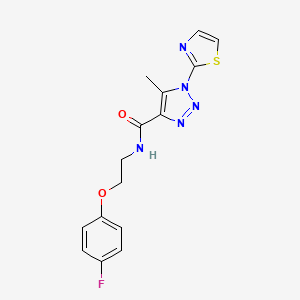
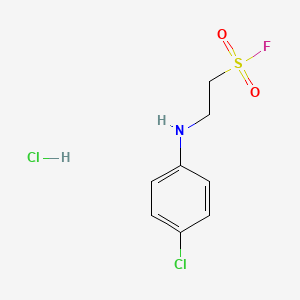
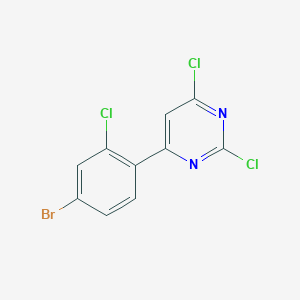
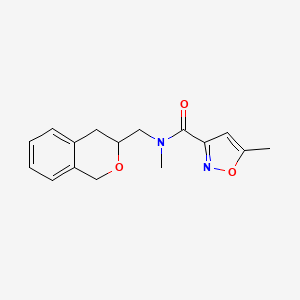
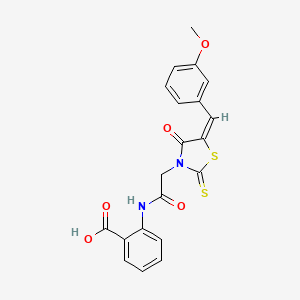
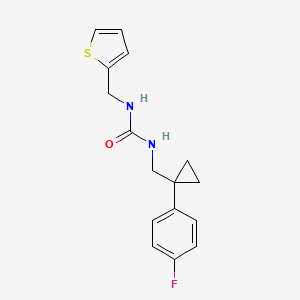
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)

